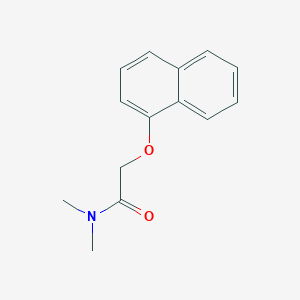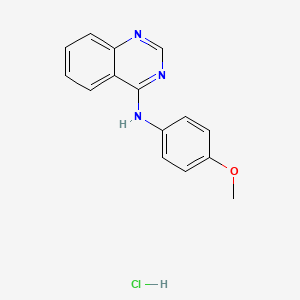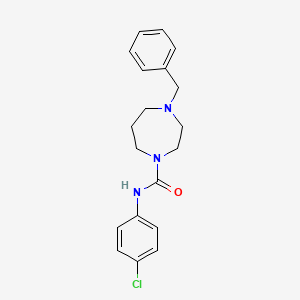![molecular formula C16H14FN3O B7481136 N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7481136.png)
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide, also known as FN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FN1 is a benzimidazole derivative that has been synthesized through a number of methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurology, and infectious diseases. In cancer research, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have antimicrobial activity against a number of bacterial and fungal pathogens.
Mécanisme D'action
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide involves its binding to tubulin, a protein involved in the formation of microtubules. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide binds to the colchicine binding site of tubulin, leading to the disruption of microtubule formation and the induction of apoptosis in cancer cells. In neurology, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the aggregation of beta-amyloid, a protein implicated in the pathogenesis of Alzheimer's disease, leading to improved cognitive function. In infectious diseases, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to disrupt the cell wall of bacterial and fungal pathogens, leading to their death.
Biochemical and physiological effects:
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of beta-amyloid aggregation in neurology, and the disruption of cell walls in bacterial and fungal pathogens. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has several advantages for lab experiments, including its high purity levels and its ability to inhibit the growth and proliferation of cancer cells. However, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide, including the development of more efficient synthesis methods, the optimization of its structure for specific applications, and the exploration of its potential as a therapeutic agent in various diseases. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide may also be studied further for its potential as a tool in drug discovery and development.
Méthodes De Synthèse
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been synthesized through a number of methods, including the reaction of 3-fluorobenzylamine with 5-carboxy-2-aminobenzimidazole, followed by N-methylation of the resulting intermediate. Another method involves the reaction of 3-fluorobenzaldehyde with 5-carboxy-2-aminobenzimidazole, followed by reduction of the resulting intermediate with sodium borohydride. These methods have been optimized to produce high yields of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide with purity levels suitable for scientific research applications.
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(9-11-3-2-4-13(17)7-11)16(21)12-5-6-14-15(8-12)19-10-18-14/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXFNQXZQVDQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7481097.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide](/img/structure/B7481102.png)

![2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]-N-(1-propylbenzimidazol-2-yl)acetamide](/img/structure/B7481124.png)

